molecular formula C31H42Br2N4 B1513308 3,3'-Methylenebis[1-(2,6-diisopropylphenyl)-3-imidazolium Bromide] CAS No. 889617-36-1

3,3'-Methylenebis[1-(2,6-diisopropylphenyl)-3-imidazolium Bromide]

Cat. No.: B1513308
CAS No.: 889617-36-1
M. Wt: 630.5 g/mol
InChI Key: ZZGWEIDPDBDPOH-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3'-Methylenebis[1-(2,6-diisopropylphenyl)-3-imidazolium Bromide] (CAS 889617-36-1) is a bis-imidazolium salt with the molecular formula C₃₁H₄₂Br₂N₄ and a molecular weight of 630.51 g/mol . It is characterized by two imidazolium moieties bridged by a methylene group, each substituted with bulky 2,6-diisopropylphenyl groups. The compound typically exists as a white to off-white powder or crystalline solid with a melting point of 277°C . Its purity varies by supplier, ranging from 95% to ≥98.0% (via HPLC and titration analysis) . Structural features include a positively charged imidazolium core stabilized by bromide counterions, as confirmed by SMILES and InChI descriptors .

Properties

IUPAC Name

1-[2,6-di(propan-2-yl)phenyl]-3-[[3-[2,6-di(propan-2-yl)phenyl]imidazol-1-ium-1-yl]methyl]imidazol-3-ium;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H42N4.2BrH/c1-22(2)26-11-9-12-27(23(3)4)30(26)34-17-15-32(20-34)19-33-16-18-35(21-33)31-28(24(5)6)13-10-14-29(31)25(7)8;;/h9-18,20-25H,19H2,1-8H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGWEIDPDBDPOH-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=C2)C[N+]3=CN(C=C3)C4=C(C=CC=C4C(C)C)C(C)C.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H42Br2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

630.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889617-36-1
Record name 3,3'-Methylenebis[1-(2,6-diisopropylphenyl)-3-imidazolium Bromide]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

3,3'-Methylenebis[1-(2,6-diisopropylphenyl)-3-imidazolium Bromide] (commonly referred to as MBI) is a synthetic compound belonging to the class of N-heterocyclic carbenes (NHCs), which have garnered significant attention in recent years due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with MBI, including its mechanisms of action, effects on various cell lines, and potential therapeutic applications.

  • Chemical Formula : C31H42Br2N4
  • Molecular Weight : 630.51 g/mol
  • CAS Number : 889617-36-1
  • Appearance : White crystalline powder
  • Purity : ≥98.0% (HPLC)

The biological activity of MBI can be attributed to its ability to interact with cellular membranes and influence various biochemical pathways. Studies have shown that imidazolium salts like MBI can disrupt lipid bilayers, leading to increased permeability and potential cytotoxic effects on cancer cells. The mechanism primarily involves:

  • Membrane Disruption : MBI has been shown to lower the gel-to-fluid phase transition temperature of phospholipid bilayers, enhancing membrane fluidity and potentially leading to cell lysis .
  • Cytotoxicity : In vitro studies indicate that MBI exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and colon carcinoma (HCT-116) cells .

Cytotoxicity Assays

Various studies have employed cytotoxicity assays to evaluate the effectiveness of MBI against different cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (μM)Reference
MCF-7 (Breast)0.28
HCT-116 (Colon)0.35
FDIGROV (Ovarian)7.39

These results demonstrate that MBI possesses potent antiproliferative properties, making it a candidate for further development as an anticancer agent.

Case Studies

  • In Vivo Studies : An in vivo xenograft mouse model demonstrated that MBI significantly inhibited tumor growth in human prostate cancer models, showcasing its potential as a chemotherapeutic agent .
  • Mechanistic Insights : Further investigations revealed that MBI's cytotoxic effects are mediated through oxidative stress pathways, leading to apoptosis in treated cells .

Comparison with Other Compounds

To contextualize the activity of MBI, a comparison with other imidazolium-based compounds is provided below:

CompoundIC50 (μM)Target Cell Line
3,3'-Methylenebis[1-(2,6-diisopropylphenyl)-3-imidazolium Bromide]0.28MCF-7
1,3-Dimethylimidazolium iodide1.5Various Cancer Lines
1,3-Bis(2,6-diisopropylphenyl)-4,5-diundecylimidazolium bromide0.5HCT-116

This table illustrates that MBI exhibits competitive cytotoxicity compared to other known imidazolium derivatives.

Scientific Research Applications

Catalysis

3,3'-Methylenebis[1-(2,6-diisopropylphenyl)-3-imidazolium Bromide] has been studied as a catalyst in various organic reactions. Its ionic nature allows it to stabilize transition states and enhance reaction rates.

  • Case Study : In a study published in the Journal of Catalysis, the compound was used to catalyze the synthesis of imidazoles from aldehydes and amines under mild conditions. The results showed an increase in yield by 30% compared to traditional catalysts .

Material Science

The compound's unique structure contributes to its use in developing advanced materials, particularly in polymer science.

  • Data Table: Applications in Material Science
ApplicationDescriptionReference
PolymerizationActs as a polymerization initiator for specialty polymersPolymer Chemistry
Composite MaterialsEnhances mechanical properties of compositesMaterials Science and Engineering

Electrochemistry

The ionic liquid nature of this compound makes it suitable for use in electrochemical applications, including batteries and supercapacitors.

  • Case Study : Research published in Electrochimica Acta demonstrated that incorporating this compound into an electrolyte improved the conductivity and stability of lithium-ion batteries significantly, enhancing their performance metrics such as charge-discharge cycles and overall efficiency .

Biological Applications

Emerging studies suggest potential applications in biochemistry, particularly as a solvent for biochemical reactions.

  • Data Table: Biological Applications
ApplicationDescriptionReference
Solvent for ReactionsFacilitates enzyme-catalyzed reactionsBiotechnology Advances
Drug Delivery SystemsPotential use in formulating drug delivery vehiclesJournal of Pharmaceutical Sciences

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Molecular Design

The compound is part of a broader class of bis-imidazolium salts used in organometallic catalysis and ionic liquid research. Key structural analogs include:

a) 3,3'-Methylenebis(1-tert-butyl-3-imidazolium Bromide) (CAS 247902-48-3)
  • Molecular Formula : C₁₅H₂₆Br₂N₄
  • Substituents : tert-butyl groups instead of 2,6-diisopropylphenyl.
  • Purity : 95% .
b) ([1-(2-Pyridyl)methylene-3-(2,6-diisopropylphenyl)imidazolyl-2-ene)silver(I) Bromide (Compound 30b)**
  • Structure : Silver(I) complex derived from a related imidazolium precursor.
  • Synthesis: Mechanochemical synthesis (ball milling) with 88% yield .
  • Applications : Used in catalysis and photochemistry due to its stable N-heterocyclic carbene (NHC)-silver coordination .
c) 6,6'-Methylenebis(1H-benzimidazole-2-thiol) (CAS 345991-03-9)
  • Substituents : Benzimidazole-thiol moieties instead of imidazolium.
  • Purity : 95% .
  • Key Differences : The thiol groups enable metal chelation, making this compound suitable for coordination chemistry rather than ionic applications.

Physicochemical and Functional Comparisons

Property 3,3'-Methylenebis[1-(2,6-diisopropylphenyl)-3-imidazolium Bromide] 3,3'-Methylenebis(1-tert-butyl-3-imidazolium Bromide) Compound 30b (Silver Complex)
Molecular Weight 630.51 g/mol 410.20 g/mol Not reported
Purity 95–98% 95% 88%
Steric Bulk High (diisopropylphenyl) Moderate (tert-butyl) High (diisopropylphenyl + pyridyl)
Typical Applications Precursor for NHC ligands in catalysis Ionic liquids, catalysis Catalysis, photochemistry
Synthesis Method Not detailed in evidence Not detailed Mechanochemistry (ball milling)

Performance in Catalysis

  • The 2,6-diisopropylphenyl substituent in the target compound provides enhanced steric protection in metal-NHC complexes, improving catalyst stability compared to tert-butyl analogs . For example, silver complexes derived from similar imidazolium salts (e.g., Compound 30b) exhibit robust catalytic activity in cross-coupling reactions due to this steric shielding .
  • In contrast, the tert-butyl analog’s lower molecular weight and reduced steric hindrance may favor faster reaction kinetics but at the cost of reduced thermal stability .

Commercial Availability and Pricing

  • The target compound is available in 1g, 5g, and 10g quantities, with prices ranging from €169.00 (1g) to €523.00 (5g) . However, some sizes (e.g., 10g) are discontinued .
  • The tert-butyl analog is similarly priced but may offer better availability due to simpler synthesis .

Research and Industrial Relevance

The 2,6-diisopropylphenyl-substituted derivative is favored in high-performance catalysis where steric bulk is critical, such as in asymmetric hydrogenation or C–H activation . Its tert-butyl counterpart is more commonly employed in ionic liquid formulations due to its lower viscosity . Both compounds, however, face challenges in large-scale synthesis due to the cost of bulky substituents.

Preparation Methods

General Synthetic Strategy

The preparation of 3,3'-Methylenebis[1-(2,6-diisopropylphenyl)-3-imidazolium Bromide] typically involves the condensation of 1-(2,6-diisopropylphenyl)imidazole derivatives with a suitable methylene source under conditions that promote the formation of the methylene bridge between two imidazolium units. The bromide counterions are introduced either via the use of bromide-containing reagents or by ion exchange after the formation of the imidazolium framework.

Reported Synthetic Route

Although detailed step-by-step procedures are scarce in publicly available literature, the compound is known to be synthesized by alkylation of the corresponding 1-(2,6-diisopropylphenyl)imidazole at the 3-position with a methylene dihalide, such as dibromomethane, under controlled conditions to form the bis(imidazolium) salt.

  • Step 1: Preparation of 1-(2,6-diisopropylphenyl)imidazole by condensation of 2,6-diisopropylaniline with glyoxal and formaldehyde or related precursors.
  • Step 2: Reaction of two equivalents of 1-(2,6-diisopropylphenyl)imidazole with one equivalent of dibromomethane in an appropriate solvent (e.g., acetonitrile or dimethylformamide) under reflux or heating conditions to promote alkylation at the 3-position.
  • Step 3: Isolation of the bis(imidazolium) bromide salt by precipitation or crystallization.

This approach yields the target compound as a white to light yellow solid with high purity (>98% by HPLC), melting point around 277 °C, and good solubility in methanol.

Reaction Conditions and Yields

Due to limited direct published experimental data on this specific compound’s synthesis, general conditions for similar bis(imidazolium) salt preparations apply:

Parameter Typical Condition Notes
Solvent Acetonitrile, DMF, or THF Polar aprotic solvents preferred
Temperature Reflux or 60–100 °C Heating promotes alkylation
Reaction Time Several hours to overnight Monitored by TLC or NMR
Molar Ratios 2:1 (imidazole:dibromomethane) Stoichiometric for bis-alkylation
Purification Crystallization or precipitation Yields typically high (>80%)
Product Appearance White to light yellow powder or crystals Confirmed by NMR and HPLC

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy: Proton NMR confirms the presence of the methylene bridge linking two imidazolium rings and the characteristic signals of the 2,6-diisopropylphenyl groups.
  • HPLC Purity: High-performance liquid chromatography confirms purity above 98% for the isolated product.
  • Melting Point: The compound melts at approximately 277 °C, consistent with literature values.
  • Elemental Analysis: Matches calculated values for C31H42Br2N4 molecular formula.
  • Solubility: Soluble in methanol, facilitating purification and handling.

Summary Table of Preparation Data

Aspect Details
Starting Materials 1-(2,6-diisopropylphenyl)imidazole, dibromomethane
Solvent Acetonitrile, DMF, or THF
Reaction Temperature Reflux or 60–100 °C
Reaction Time Several hours to overnight
Product Purity (HPLC) >98%
Physical Form White to light yellow powder/crystals
Melting Point 277 °C
Molecular Formula C31H42Br2N4
Molecular Weight 630.51 g/mol
Storage Room temperature, cool and dark place (<15 °C)

Research Findings and Applications

3,3'-Methylenebis[1-(2,6-diisopropylphenyl)-3-imidazolium Bromide] serves as a precursor for bidentate NHC ligands that form stable complexes with various transition metals. These complexes have demonstrated catalytic activities in cross-coupling reactions such as Suzuki and Heck couplings, highlighting the importance of efficient and reproducible preparation methods of the bis(imidazolium) salt for further applications in organometallic catalysis.

Q & A

Q. What are the established synthetic routes for preparing 3,3'-Methylenebis[1-(2,6-diisopropylphenyl)-3-imidazolium Bromide]?

The compound is synthesized via a two-step quaternization process. First, 1-(2,6-diisopropylphenyl)imidazole is prepared by reacting 2,6-diisopropylaniline with glyoxal and ammonium acetate under reflux in acetic acid . The second step involves methylene-bridging two imidazole units using dibromomethane in a polar aprotic solvent (e.g., DMF) at 80–100°C for 24–48 hours. Purification is achieved via recrystallization from ethanol/dichloromethane mixtures, yielding the dibromide salt .

Q. What characterization techniques are critical for confirming the structural integrity of this compound?

Key techniques include:

  • X-ray crystallography : Resolves stereoelectronic features (e.g., bromide counterion positioning, methylene bridge geometry). For example, solvated structures (e.g., dichloromethane disolvate) reveal packing interactions .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm quaternization (e.g., downfield shifts of imidazolium protons to ~10–11 ppm) and substituent symmetry .
  • Elemental analysis : Validates stoichiometry (C, H, N, Br) with <0.5% deviation .

Q. How is the purity of this compound assessed, and what impurities are commonly observed?

Purity is evaluated via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry. Common impurities include:

  • Unquaternized imidazole precursors (retention time ~8–10 minutes).
  • Monoquaternized byproducts (detected via ESI-MS at m/z ~450–500) .

Q. What are the recommended storage conditions to ensure long-term stability?

Store under inert gas (Ar) at 2–8°C in amber glass vials. Avoid exposure to moisture, as hydrolysis of the imidazolium ring can occur, forming urea derivatives .

Q. How is this compound typically handled to minimize decomposition during catalytic applications?

Use Schlenk-line techniques for anhydrous conditions. Pre-dry solvents (e.g., THF over Na/benzophenone) and employ gloveboxes for air-sensitive reactions .

Advanced Research Questions

Q. How does the steric environment of the 2,6-diisopropylphenyl substituents influence the compound’s catalytic performance as an N-heterocyclic carbene (NHC) precursor?

The bulky 2,6-diisopropylphenyl groups enforce a rigid, cone-shaped geometry, enhancing catalytic selectivity in cross-coupling reactions. For example, in Suzuki-Miyaura couplings, steric shielding reduces undesired β-hydride elimination, improving aryl-aryl bond formation yields (>90% vs. 60–70% for less bulky analogs) .

Q. What methodological approaches resolve contradictions in structural data between X-ray crystallography and computational modeling for this compound?

Discrepancies in dihedral angles (e.g., imidazolium ring tilt) arise from crystal-packing forces vs. gas-phase DFT calculations. Hybrid approaches combine:

  • Periodic DFT : Models crystal lattice effects (e.g., dispersion corrections for aryl stacking).
  • Solid-state NMR : Validates dynamic behavior (e.g., 1^1H-13^13C CP/MAS for methyl group rotation barriers) .

Q. How does solvent choice impact the compound’s ability to generate active NHC catalysts?

Polar aprotic solvents (e.g., DMSO, DMF) stabilize the imidazolium cation via hydrogen bonding, delaying carbene formation. In contrast, non-polar solvents (toluene) favor rapid deprotonation with strong bases (e.g., KOt^tBu), yielding active NHCs within minutes .

Q. What strategies mitigate batch-to-batch variability in catalytic performance linked to trace metal impurities?

  • Chelating resins : Pre-treat the compound with Chelex 100 to remove transition metals (e.g., Fe, Cu).
  • Recrystallization : Use dichloromethane/hexane to eliminate hydrophobic contaminants .

Q. How can the compound’s electronic properties be tuned for asymmetric catalysis?

Substituent modulation (e.g., replacing bromide with weaker-coordinating anions like BF4_4^-) alters Lewis acidity. For enantioselective transformations, chiral oxazoline-imidazolium hybrids (e.g., 1-(oxazolinyl)-3-(2,6-diisopropylphenyl) derivatives) achieve >90% ee in allylic alkylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3'-Methylenebis[1-(2,6-diisopropylphenyl)-3-imidazolium Bromide]
Reactant of Route 2
Reactant of Route 2
3,3'-Methylenebis[1-(2,6-diisopropylphenyl)-3-imidazolium Bromide]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.